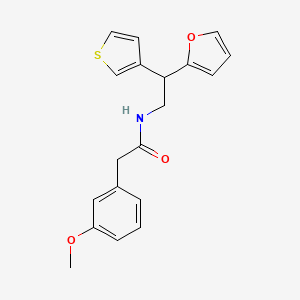

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a complex organic compound featuring a unique structure that combines furan, thiophene, and methoxyphenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Intermediate: The initial step might involve the formation of an intermediate compound through the reaction of furan-2-carbaldehyde with thiophene-3-carbaldehyde in the presence of a base such as sodium hydride.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-methoxyphenylacetic acid using a coupling agent like N,N’-dicyclohexylcarbodiim

Actividad Biológica

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide is an organic compound notable for its complex structure and potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a furan ring, a thiophene ring, and a methoxy-substituted phenyl group, contributing to its unique chemical reactivity. Its molecular formula is C15H15N1O2S1 with a molecular weight of approximately 273.35 g/mol. The presence of these heterocycles allows for various interactions with biological macromolecules, such as proteins and nucleic acids, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

- Formation of the furan and thiophene moieties through cyclization reactions.

- Acylation of the amine with 3-methoxyphenylacetyl chloride to form the final acetamide.

- Purification using recrystallization or chromatography to obtain high-purity compounds.

Antimicrobial Activity

Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-(furan-2-yl)-N'-(thiophen-3-yl)acetamide | 12.5 | Escherichia coli |

| N-(furan-2-yl)-N'-(thiophen-3-yl)acetamide | 25 | Candida albicans |

Anticancer Activity

Research indicates that compounds featuring furan and thiophene rings can exhibit anticancer properties by inducing apoptosis in cancer cells. The proposed mechanism involves the inhibition of specific kinases or modulation of signaling pathways related to cell survival.

Case Study:

A study investigated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components:

- Furan and Thiophene Rings: These contribute to π–π stacking interactions and enhance binding affinity to biological targets.

- Methoxy Group: The presence of the methoxy group on the phenyl ring is believed to improve solubility and bioavailability, potentially increasing the compound's efficacy.

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-22-16-5-2-4-14(10-16)11-19(21)20-12-17(15-7-9-24-13-15)18-6-3-8-23-18/h2-10,13,17H,11-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDTVKFILFJGRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.